molecular formula C11H13NO2 B064363 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 184163-26-6

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B064363
M. Wt: 191.23 g/mol
InChI Key: XULBTYRZTZYIRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multistep chemical processes. For example, 2-Amino-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized starting from naphthalene derivatives through a series of reactions including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and a Curtius reaction, followed by hydrogenolysis and demethylation (Göksu et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is characterized by its tetrahydronaphthalene backbone, which is a saturated version of naphthalene with an amino group and a carboxylic acid moiety attached. This structure plays a crucial role in its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including cyclization reactions to form complex structures, reactions with aromatic aldehydes to produce cyanopyridones and thioxopyridine derivatives, and its use as a precursor for thiazolidinones and benzothiazepinones (Hamdy et al., 2013). Its ability to react with different reagents under various conditions highlights its versatility in synthetic chemistry.

Scientific Research Applications

Spin Label Amino Acid and Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been utilized in peptide studies, particularly for analyzing backbone dynamics and secondary structures through various spectroscopic techniques, including EPR, NMR, and FT-IR. These studies have advanced the understanding of peptide interactions with membranes, proteins, and nucleic acids, suggesting potential applications in drug design and molecular biology (Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, such as hexanoic and decanoic acids, has highlighted their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. These findings are crucial for understanding microbial resistance and developing metabolic engineering strategies to enhance microbial robustness, relevant in biotechnological applications and the production of bio-renewable chemicals (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The review on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams underscores the importance of novel solvents like ionic liquids in recovering carboxylic acids used in bio-based plastics. This research is pivotal for advancing sustainable production methods for organic acids and related chemicals (Sprakel & Schuur, 2019).

Poly(amino acid)s for Biomedical Application

Highly branched polymers based on poly(amino acid)s, including L-lysine and L-glutamic acid, have been explored for their potential in biomedical applications, such as drug and gene delivery systems. This research contributes to the development of biocompatible and biodegradable materials for therapeutic use (Thompson & Scholz, 2021).

Synthesis and Transformations of β-Amino Acid Derivatives

The application of metathesis reactions in synthesizing cyclic β-amino acids has been reviewed, highlighting its significance in drug research due to their biological relevance. Such synthetic advancements are instrumental in developing new pharmaceuticals and understanding biological mechanisms (Kiss et al., 2018).

properties

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBTYRZTZYIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622504
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

CAS RN

184163-26-6
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is described in Chem. Pharm. Bull., 1984, 32, 3968. The hydrogenation of 1.48 g of this nitro derivative is performed in methanol in the presence of Raney® nickel. After 4 hours with stirring, the catalyst is filtered off, the mixture is evaporated to dryness and the residue is taken up with ether and filtered off to obtain 1 g of the expected product. m.p.=180° C. (dec.).
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